[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride
Overview
Description
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride typically involves the reaction of 2,5-dimethylthiazole with ethylamine followed by methylation and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, this compound is being explored for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a promising candidate for therapeutic applications .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. Additionally, it can bind to receptors involved in inflammation and cancer, thereby modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also exhibit antimicrobial and antifungal properties but may differ in their spectrum of activity and potency.
Imidazole derivatives: Imidazole-containing compounds share some structural similarities and biological activities with thiazole derivatives.
Indole derivatives: Indole-based compounds are known for their diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
What sets [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]methylamine dihydrochloride apart is its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications .
Properties
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-5(9-4)8-6(2)11-7(3)10-8;;/h5,9H,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDFIVFSTWDCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(C)NC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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